molecular formula C16H12N4 B11855985 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine

2-Phenylpyrazolo[1,5-C]quinazolin-5-amine

Cat. No.: B11855985
M. Wt: 260.29 g/mol
InChI Key: WCINJLOQJHXJFF-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinazoline ring, with a phenyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine typically involves a multi-step process. One common method includes the reaction of substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine hydrochloride and amidine hydrochlorides under mild conditions. This reaction proceeds via a one-pot two-step process, resulting in the formation of pyrazoloquinazolines in good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times, lower temperatures, and cleaner reactions with minimal by-products. This method involves the use of microwaves to accelerate the reaction between 2-hydrazinobenzoic acid hydrochloride and ethylbenzoylacetate, followed by condensation with appropriate α-cyanoketones .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

2-Phenylpyrazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

2-phenylpyrazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C16H12N4/c17-16-18-13-9-5-4-8-12(13)15-10-14(19-20(15)16)11-6-2-1-3-7-11/h1-10H,(H2,17,18)

InChI Key

WCINJLOQJHXJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4N=C3N

Origin of Product

United States

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